molecular formula C21H25FN6O4 B2508516 ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898409-09-1

ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2508516
CAS No.: 898409-09-1
M. Wt: 444.467
InChI Key: VSCMZTKIHVWROE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25FN6O4 and its molecular weight is 444.467. The purity is usually 95%.
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Scientific Research Applications

Binding Affinity and Selectivity at D2-like Receptors The chemical structure of ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is characterized by the presence of pharmacophoric groups common to several antipsychotic agents. A study emphasized the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is crucial in determining their selectivity and potency, although the specific effects of arylalkyl moieties are challenging to predict (Sikazwe et al., 2009).

Therapeutic Potential in Neuropsychiatric Disorders Dopamine D2 receptors (D2Rs) are pivotal in the pathophysiology of several neuropsychiatric disorders. Antagonists and partial agonists of D2Rs are clinically significant in treating schizophrenia, Parkinson's disease, depression, and anxiety. A comprehensive review of recent advances in dopamine D2 receptor ligands underscores the therapeutic potential of these compounds in managing these disorders. The review also highlights the importance of specific pharmacophoric groups, like the arylalkyl substituents, in achieving high D2R affinity, emphasizing the role of this compound in this context (Jůza et al., 2022).

Understanding DNA Binding Mechanisms Hoechst 33258 and its analogues, including structures similar to this compound, are renowned for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are instrumental in fluorescent DNA staining and serve as models to understand DNA sequence recognition and binding. The review by Issar and Kakkar (2013) delves into the details of this family of drugs, highlighting their uses and potential in rational drug design (Issar & Kakkar, 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase , suggesting that Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate may also interact with this enzyme.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

ethyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-4-6-15(22)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCMZTKIHVWROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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